4-Methylbenzyl alcohol 4-Methylbenzyl alcohol 4-Methylbenzyl alcohol, also known as alpha-hydroxy-p-xylene or 4-tolylcarbinol, belongs to the class of organic compounds known as benzyl alcohols. These are organic compounds containing the phenylmethanol substructure. 4-Methylbenzyl alcohol exists as a solid, slightly soluble (in water), and an extremely weak acidic (essentially neutral) compound (based on its pKa). Within the cell, 4-methylbenzyl alcohol is primarily located in the cytoplasm. 4-Methylbenzyl alcohol has a mild and floral taste.
4-methylbenzyl alcohol is a methylbenzyl alcohol in which the methyl substituent is para to the hydroxymethyl group. It has a role as a xenobiotic metabolite and a fragrance.
P-methyl benzyl alcohol appears as needles or off-white crystalline powder. (NTP, 1992)
Brand Name: Vulcanchem
CAS No.: 589-18-4
VCID: VC21167147
InChI: InChI=1S/C8H10O/c1-7-2-4-8(6-9)5-3-7/h2-5,9H,6H2,1H3
SMILES: CC1=CC=C(C=C1)CO
Molecular Formula: C8H10O
Molecular Weight: 122.16 g/mol

4-Methylbenzyl alcohol

CAS No.: 589-18-4

Cat. No.: VC21167147

Molecular Formula: C8H10O

Molecular Weight: 122.16 g/mol

* For research use only. Not for human or veterinary use.

4-Methylbenzyl alcohol - 589-18-4

Specification

Description 4-Methylbenzyl alcohol, also known as alpha-hydroxy-p-xylene or 4-tolylcarbinol, belongs to the class of organic compounds known as benzyl alcohols. These are organic compounds containing the phenylmethanol substructure. 4-Methylbenzyl alcohol exists as a solid, slightly soluble (in water), and an extremely weak acidic (essentially neutral) compound (based on its pKa). Within the cell, 4-methylbenzyl alcohol is primarily located in the cytoplasm. 4-Methylbenzyl alcohol has a mild and floral taste.
4-methylbenzyl alcohol is a methylbenzyl alcohol in which the methyl substituent is para to the hydroxymethyl group. It has a role as a xenobiotic metabolite and a fragrance.
P-methyl benzyl alcohol appears as needles or off-white crystalline powder. (NTP, 1992)
CAS No. 589-18-4
Molecular Formula C8H10O
Molecular Weight 122.16 g/mol
IUPAC Name (4-methylphenyl)methanol
Standard InChI InChI=1S/C8H10O/c1-7-2-4-8(6-9)5-3-7/h2-5,9H,6H2,1H3
Standard InChI Key KMTDMTZBNYGUNX-UHFFFAOYSA-N
SMILES CC1=CC=C(C=C1)CO
Canonical SMILES CC1=CC=C(C=C1)CO
Boiling Point 423 °F at 760 mm Hg (NTP, 1992)
217.0 °C
217 °C
Colorform Needles from ligroin
White crystalline powde
Melting Point 138 to 142 °F (NTP, 1992)
61.5 °C
Mp 61-62 ° (57-58 °)
61-62°C

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